2-Cyclohexyloxy-5-iodopyridine
Overview
Description
2-Cyclohexyloxy-5-iodopyridine is a chemical compound with the molecular formula C11H14INO and a molecular weight of 303.14 g/mol . This compound is characterized by the presence of a cyclohexyloxy group attached to the second position and an iodine atom attached to the fifth position of a pyridine ring. It is used primarily in biochemical research, particularly in the field of proteomics .
Scientific Research Applications
2-Cyclohexyloxy-5-iodopyridine is used extensively in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and interactions, particularly in proteomics research.
Medicine: Investigated for its potential use in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of 2-Cyclohexyloxy-5-iodopyridine may involve large-scale batch reactions using similar catalytic processes. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. The reaction conditions typically include the use of a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyloxy-5-iodopyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different organic group.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate or sodium hydroxide, to deprotonate intermediates and drive the reaction forward.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound where the iodine atom is replaced by an aryl group .
Mechanism of Action
The mechanism of action of 2-Cyclohexyloxy-5-iodopyridine involves its ability to participate in various chemical reactions, particularly those involving the formation and breaking of carbon-carbon and carbon-heteroatom bonds. The presence of the iodine atom makes it a good leaving group, facilitating substitution and coupling reactions. The cyclohexyloxy group can also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-iodopyridine: Similar structure but with an amino group instead of a cyclohexyloxy group.
2-Hydroxy-5-iodopyridine: Contains a hydroxy group in place of the cyclohexyloxy group.
2-Bromo-5-iodopyridine: Features a bromine atom instead of the cyclohexyloxy group.
Uniqueness
2-Cyclohexyloxy-5-iodopyridine is unique due to the presence of the cyclohexyloxy group, which can significantly alter its chemical properties and reactivity compared to other similar compounds. This makes it particularly useful in specific synthetic applications and research contexts .
Properties
IUPAC Name |
2-cyclohexyloxy-5-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSQDKMWLFYZTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=NC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701302882 | |
Record name | 2-(Cyclohexyloxy)-5-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701302882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
902837-59-6 | |
Record name | 2-(Cyclohexyloxy)-5-iodopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=902837-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Cyclohexyloxy)-5-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701302882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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